molecular formula C12H12N2O2 B1277047 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-16-2

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1277047
M. Wt: 216.24 g/mol
InChI Key: VFLMYSWXEOLIOB-UHFFFAOYSA-N
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Description

The compound of interest, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine derivatives with various carbonyl groups. For instance, the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding good to excellent yields . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods demonstrate the versatility of pyrazole synthesis, allowing for the introduction of various substituents into the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing that it crystallizes in the monoclinic system with space group P21/n . The structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was achieved via an abnormal Beckmann rearrangement, demonstrating the reactivity of the pyrazole ring towards nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the introduction of methyl and phenyl groups can affect the compound's solubility, melting point, and stability. The compound ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using spectroscopic methods and evaluated for its antioxidant properties, indicating its potential for biological applications . Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic structure and properties of these compounds, providing insights into their reactivity and interactions with other molecules .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into their structural and spectral properties. These studies involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to a better understanding of such compounds' molecular geometry and electronic properties (Viveka et al., 2016).

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are crucial in understanding these compounds' chemical properties. These studies involve examining their synthesis routes, characterizing their structures through spectroscopic methods, and exploring their physical and chemical behaviors (Viveka et al., 2016).

Novel Applications in Material Sciences

Research has explored the potential use of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates in optical applications. These studies focus on their nonlinearity properties and potential use in optical limiting applications, highlighting their relevance in material science and photonics (Chandrakantha et al., 2013).

Microwave-Assisted Reactions

The application of microwave-assisted methods in synthesizing pyrazole derivatives like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the potential for efficient and novel synthetic routes. These methods can offer advantages in terms of reaction speed and yield, expanding the possibilities for the synthesis of complex organic compounds (Milosevic et al., 2015).

Advanced Synthesis Techniques

Studies on advanced synthesis techniques, such as the reaction of ethyl 2,4-dioxooctanoate with phenylhydrazine hydrochloride, have led to the formation of 1-phenyl-1H-pyrazole derivatives. These investigations provide insights into regioselectivity and yield, important factors in the efficient production of pyrazole compounds (Ashton & Doss, 1993).

Safety And Hazards

According to the safety data sheet from Fisher Scientific, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-ethyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMYSWXEOLIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429063
Record name 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

116344-16-2
Record name 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (315 mg, 1.37 mmol) in ethanol (5 ml) was added 10M sodium hydroxide (0.410 ml, 4.10 mmol). The reaction mixture was heated to 80° C. After 3 hours, the reaction mixture was cooled and quenched with 1N HCl until the pH ˜1. The reaction mixture was diluted with chloroform and water, the organics were separated, then dried over magnesium sulfate, filtered, and concentrated to afford 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Name
methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Qiu - 2013 - search.proquest.com
As a result of the evolution of antimicrobial resistant bacteria there is a pressing need for novel classes of antibiotics. This project aimed, in part, to design and synthesise a new family of …
Number of citations: 2 search.proquest.com

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